1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Overview
Description
1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone is a useful research compound. Its molecular formula is C9H6BrF7N2O and its molecular weight is 371.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of Related Compounds
Research into related brominated and fluorinated compounds has demonstrated a range of biological activities. For example, the synthesis of new derivatives like 2-substituted 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole has shown significant immunosuppressive and immunostimulatory properties, as well as cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug design (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).
Chemical Stability and Decomposition
Studies on the thermal decomposition of bromo-methyl-triazolo pyridines, similar in structure to the compound of interest, have provided insights into the stability and reactive intermediates of such compounds. These findings are relevant for understanding the chemical behavior and potential applications of 1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone in high-temperature conditions or in the synthesis of more complex molecules (B. Abarca, R. Ballesteros, & F. Blanco, 2006).
Anticonvulsant Activities
The synthesis of 3-aminopyrroles and their evaluation for anticonvulsant activity highlight the potential of brominated and fluorinated compounds in the development of new therapeutics for neurological disorders. These studies suggest that related compounds, including this compound, could be investigated for their efficacy in modulating neuronal excitability and treating epilepsy (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).
Molecular Structure Analysis
Crystallographic studies of related compounds, such as 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, provide valuable information on molecular conformations, bonding patterns, and intermolecular interactions. These insights are crucial for the design and synthesis of new compounds with desired physical and chemical properties (Buwen Huang, E. Rui, Martin James Wythes, et al., 2010).
Synthetic Methodologies
Research on synthetic methodologies, such as the Domino Cloke-Stevens/Grandberg rearrangement, provides advanced techniques for constructing complex molecules, including fluorinated and brominated pyrazoles. Such methodologies could be applied to synthesize and modify compounds like this compound for specific scientific applications (R. Salikov, Konstantin P. Trainov, A. A. Levina, et al., 2017).
Properties
IUPAC Name |
1-[4-bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFOCRYYXCZUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF7N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370981 | |
Record name | 1-acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808764-22-9 | |
Record name | 1-acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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